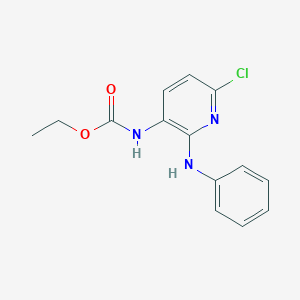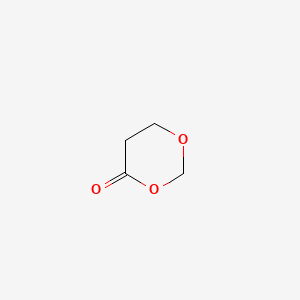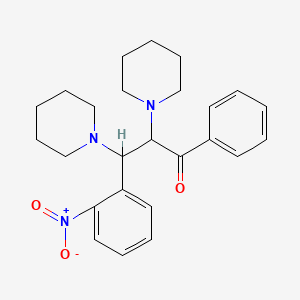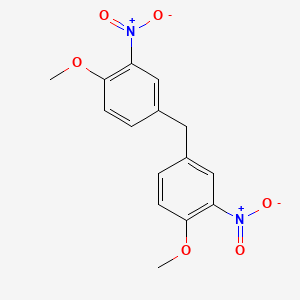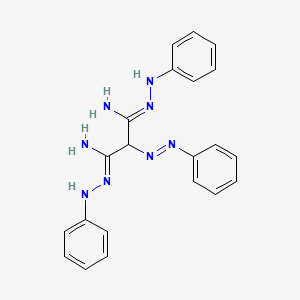
Yttrium;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium;ZINC is a compound formed by the combination of yttrium and zinc. Yttrium is a transition metal with the atomic number 39 and is known for its silvery-metallic luster and high melting and boiling points . Zinc, on the other hand, is a post-transition metal with the atomic number 30, known for its bluish-silver appearance and its essential role in biological systems . The combination of these two elements results in a compound with unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Yttrium;ZINC can be synthesized using several methods, including:
Sol-Gel Method: This involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the desired compound.
Solvothermal Method: This method involves the reaction of yttrium and zinc precursors in a solvent at high temperatures and pressures.
Wet Chemical Method: This involves the precipitation of yttrium and zinc salts from a solution, followed by drying and calcination.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-temperature furnaces to combine yttrium and zinc oxides or other precursors. The process may also involve doping with other elements to enhance specific properties .
Análisis De Reacciones Químicas
Types of Reactions
Yttrium;ZINC undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium and zinc oxides.
Reduction: It can be reduced using hydrogen or other reducing agents to obtain the pure metals.
Substitution: This compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various metal salts. The reactions typically occur at high temperatures and may require the presence of catalysts .
Major Products Formed
The major products formed from these reactions include yttrium oxide, zinc oxide, and various substituted metal compounds .
Aplicaciones Científicas De Investigación
Yttrium;ZINC has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which yttrium;ZINC exerts its effects involves the interaction of yttrium and zinc ions with various molecular targets. Yttrium ions can form complexes with proteins and enzymes, affecting their activity and stability . Zinc ions play a crucial role in maintaining the structural integrity of proteins and in regulating various cellular processes . The combination of these two elements results in a compound with enhanced properties and functionalities.
Comparación Con Compuestos Similares
Yttrium;ZINC can be compared with other similar compounds such as:
Yttrium Oxide: Yttrium oxide is a common compound of yttrium used in various applications, but it lacks the unique properties imparted by the presence of zinc.
Yttrium Aluminum Garnet: This compound is used in optical devices and lasers, but it has different properties and applications compared to this compound.
The uniqueness of this compound lies in its combination of the properties of both yttrium and zinc, resulting in a compound with enhanced functionalities and a wide range of applications.
Propiedades
Número CAS |
12188-61-3 |
|---|---|
Fórmula molecular |
YZn |
Peso molecular |
154.3 g/mol |
Nombre IUPAC |
yttrium;zinc |
InChI |
InChI=1S/Y.Zn |
Clave InChI |
ZPBLKGWQKXKXOZ-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


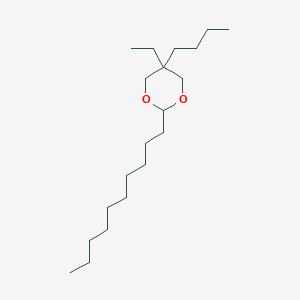
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
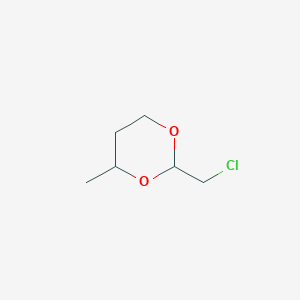
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
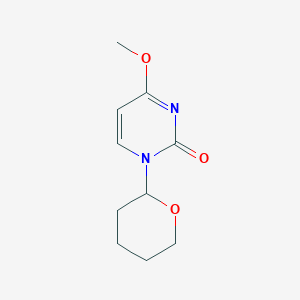
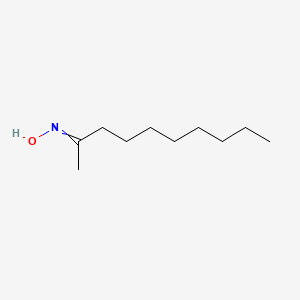
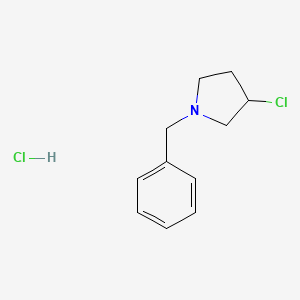
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
